

Physicochemical Characteristics of 4-Chlorophenyl Benzoate: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorophenyl benzoate

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Introduction

4-Chlorophenyl benzoate is an organic compound that serves as a valuable reagent in synthetic chemistry. Notably, it is utilized in the synthesis of phenstatin analogs, which are known for their antitubulin activity. Understanding the physicochemical properties of **4-chlorophenyl benzoate** is crucial for its effective application in research and development, particularly in the context of medicinal chemistry and drug discovery. This guide provides an in-depth overview of its core characteristics, experimental protocols for their determination, and a workflow for its application in the synthesis of bioactive compounds.

Physicochemical Data

The key physicochemical properties of **4-Chlorophenyl benzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	4-Chlorophenyl benzoate	[1][2]
Synonyms	Benzoic acid, 4-chlorophenyl ester; p-Chlorophenol benzoate	[1][3][4]
CAS Number	2005-08-5	[1][5][6]
Molecular Formula	C13H9ClO2	[1][5][6]
Molecular Weight	232.66 g/mol	[4][5][6]
Appearance	White to off-white solid/powder to crystal	[4][6][7]
Melting Point	87-90 °C	[3][7][8]
Solubility	Slightly soluble in chloroform and ethyl acetate	[5][6][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **4-Chlorophenyl benzoate** are outlined below.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature range over which the solid melts to a liquid.[5][7]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

- Spatula

Procedure:

- Ensure the **4-Chlorophenyl benzoate** sample is dry and finely powdered using a mortar and pestle.[\[7\]](#)
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[\[9\]](#)
- Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer suspended in a heating bath (Thiele tube).[\[5\]](#)[\[7\]](#)
- Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point of **4-Chlorophenyl benzoate** (around 75-80 °C).
- Then, decrease the heating rate to about 1-2 °C per minute to ensure accurate measurement.[\[7\]](#)
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).
- For accuracy, repeat the determination with a fresh sample and a new capillary tube.[\[10\]](#)

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of **4-Chlorophenyl benzoate** in various solvents.[\[3\]](#)[\[8\]](#)

Apparatus:

- Small test tubes
- Spatula or weighing balance

- Vortex mixer or stirring rod
- Graduated cylinders or pipettes

Procedure:

- Place a small, measured amount (e.g., 25 mg) of **4-Chlorophenyl benzoate** into a clean, dry test tube.[\[3\]](#)
- Add a small volume (e.g., 0.75 mL) of the chosen solvent (e.g., chloroform, ethyl acetate, water) to the test tube in portions.[\[3\]](#)
- After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[\[8\]](#)
- Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble in that solvent at that concentration.
- If the solid has not dissolved, the compound is considered slightly soluble or insoluble.
- This procedure can be systematically followed with a range of solvents to create a solubility profile.[\[4\]](#)

Synthesis of Phenstatin Analog Precursor via Fries Rearrangement

4-Chlorophenyl benzoate is a key starting material for the synthesis of phenstatin analogs, which act as antitubulin compounds.[\[6\]](#) The initial and critical step in this synthesis is the Fries rearrangement to produce hydroxyaryl ketones.[\[7\]](#)[\[10\]](#)

Materials:

- **4-Chlorophenyl benzoate**
- Lewis acid catalyst (e.g., Aluminum chloride, AlCl_3)[\[7\]](#)[\[10\]](#)
- Anhydrous, non-polar solvent (e.g., nitrobenzene or carbon disulfide)

- Hydrochloric acid (aqueous solution)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

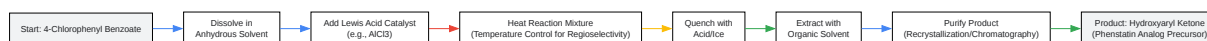
Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve **4-Chlorophenyl benzoate** in a suitable anhydrous solvent.
- Cool the mixture in an ice bath.
- Carefully and portion-wise, add a stoichiometric excess of the Lewis acid catalyst (e.g., AlCl_3). The catalyst will form a complex with both the reactant and the product.[7]
- After the addition is complete, slowly warm the reaction mixture to the desired temperature. The regioselectivity (ortho vs. para substitution) can be influenced by temperature; lower temperatures often favor the para product.[8]
- Maintain the reaction at this temperature with stirring for several hours, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and carefully quench it by slowly adding it to a mixture of ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude hydroxyaryl ketone product, which can be further purified by recrystallization or column chromatography.

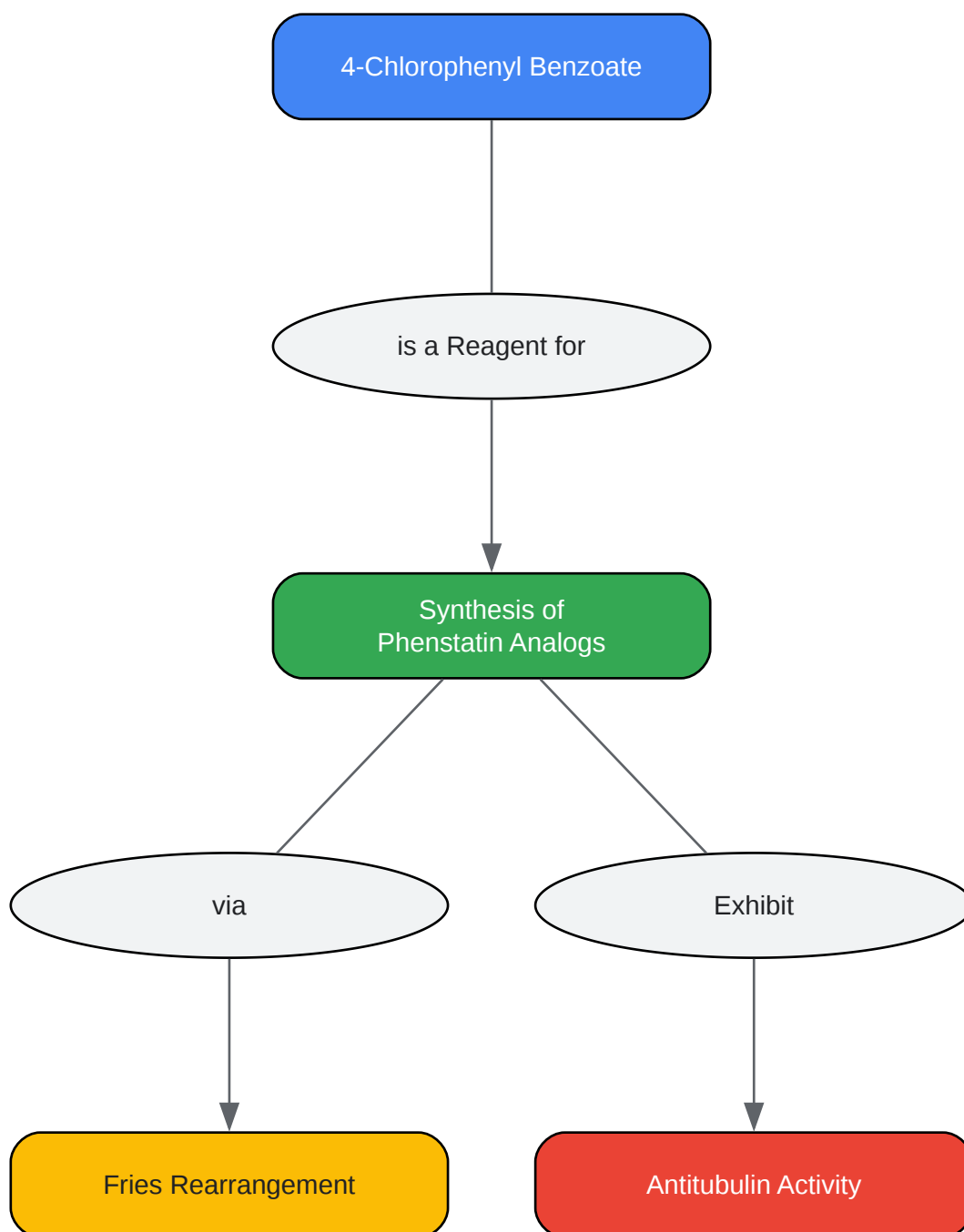
Visualizations

The following diagrams illustrate key logical relationships and experimental workflows related to **4-Chlorophenyl benzoate**.



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Caption: Experimental workflow for the Fries rearrangement of **4-Chlorophenyl benzoate**.



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Caption: Logical relationship of **4-Chlorophenyl benzoate** to its synthetic application.

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